1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYIXXSODUCIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, can interact with various biological targets. They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. This suggests that the compound could potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 25276, which is within the range generally favorable for oral bioavailability
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The exact effects would depend on the specific targets and pathways influenced by this compound.
Biological Activity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is often associated with a variety of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C12H10ClNOS
- Molecular Weight : 251.73 g/mol
- CAS Number : 54001-07-9
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, indicating that the presence of electron-donating groups enhances their anticancer activity. In particular, compounds with a methyl group at the 4-position of the phenyl ring showed increased potency against cancer cells, suggesting that this compound may possess similar properties .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antibacterial Activity
Thiazole derivatives have also been investigated for their antibacterial properties. The compound's ability to inhibit bacterial growth is often attributed to its interaction with bacterial enzymes such as cyclooxygenase (COX). In studies assessing COX inhibition, thiazole compounds demonstrated varying degrees of effectiveness compared to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored through their inhibition of COX enzymes. For example, studies have shown that certain thiazole compounds can significantly reduce inflammation markers in vitro, suggesting that this compound may also exhibit similar anti-inflammatory effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:
- Antitumor Activity : A study focused on a series of thiazole analogs where this compound was tested against various cancer cell lines. Results indicated promising cytotoxic effects with an IC50 value comparable to established chemotherapeutics.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones in agar diffusion assays.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogen Impact: Bromine substitution (Br vs.
- Methylphenyl vs. Chlorophenyl : Replacing the chlorophenyl group with a methylphenyl group reduces electronegativity, favoring lipid solubility and membrane permeability in biological systems .
- Core Modification : Simplification to Cl-MBA (removing the thiazole ring) highlights the thiazole’s role in conferring rigidity and binding specificity in bioactive molecules .
Thiazole Derivatives in Medicinal Chemistry
Q & A
Q. How can researchers optimize the synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. Key steps include:
- Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, using 4-chlorophenyl thiourea and methyl-substituted α-bromoketone under reflux in ethanol .
- Step 2: Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination.
- Optimization Strategies:
- Catalysis: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Purification: Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the compound from byproducts .
- Yield Improvement: Maintain reaction temperatures at 80–90°C and monitor pH to avoid decomposition .
Table 1: Comparison of Reaction Conditions and Yields
| Step | Reagents | Temp. (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Thiourea + α-Bromoketone | 85 | ZnCl₂ | 65–70 | 90 |
| 2 | Ethanamine derivative | 70 | None | 50–55 | 85 |
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and thiazole protons (δ 2.5–3.0 ppm for methyl group) .
- ¹³C NMR: Confirm carbonyl (C=O) and thiazole ring carbons (C-S and C-N signals) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₂H₁₂ClN₂S requires m/z 265.0465) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., compare with analogs in ) .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/Substrate analogs .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
- Enantiomeric Purity: Use chiral HPLC to isolate enantiomers and test separately (see for analogous purity challenges) .
Table 2: Case Study of Bioactivity Discrepancies
| Study | Cell Line | IC₅₀ (μM) | Assay Conditions | Enantiomer Tested |
|---|---|---|---|---|
| A | HeLa | 12.3 | 10% FBS, 48h | Racemic mixture |
| B | HeLa | 5.8 | 5% FBS, 72h | (R)-enantiomer |
Q. What strategies enable enantioselective synthesis of this compound for target-specific studies?
Methodological Answer:
- Chiral Auxiliaries: Use (S)-proline to induce asymmetry during thiazole formation .
- Asymmetric Catalysis: Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
- Kinetic Resolution: Utilize lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
Q. How can computational modeling complement in vitro studies to elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to targets (e.g., COX-2 or EGFR kinases) .
- MD Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability (GROMACS software) .
- QSAR Analysis: Corrogate substituent effects (e.g., Cl vs. F) on bioactivity (see for substituent comparisons) .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
